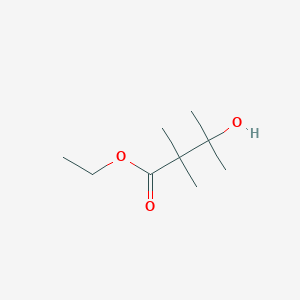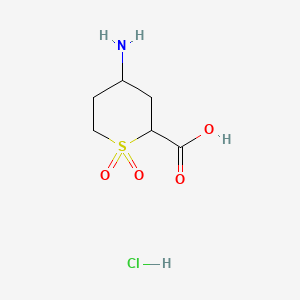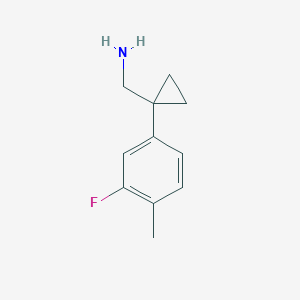
(1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine: is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a fluorine and methyl substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 3-fluoro-4-methylbenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as neurotransmitter receptors or enzymes involved in disease processes.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
Mécanisme D'action
The mechanism of action of [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The fluorine substituent may enhance the compound’s stability and bioavailability by influencing its electronic properties.
Comparaison Avec Des Composés Similaires
- [1-(3-chloro-4-methylphenyl)cyclopropyl]methanamine
- [1-(3-bromo-4-methylphenyl)cyclopropyl]methanamine
- [1-(3-fluoro-4-ethylphenyl)cyclopropyl]methanamine
Comparison: Compared to its analogs, [1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine is unique due to the presence of the fluorine substituent, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and influence its interaction with biological targets, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
[1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FN/c1-8-2-3-9(6-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
Clé InChI |
QVQBDCJFTDQOHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CC2)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


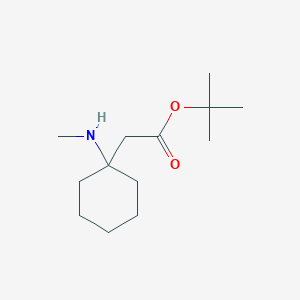

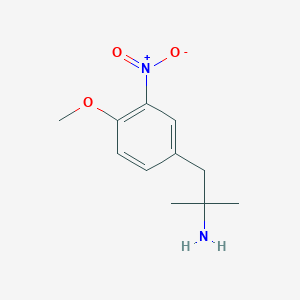
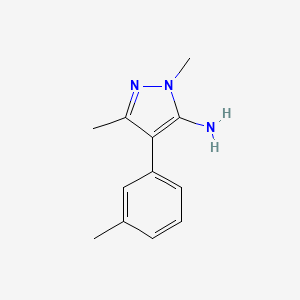
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
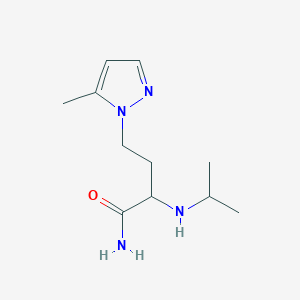

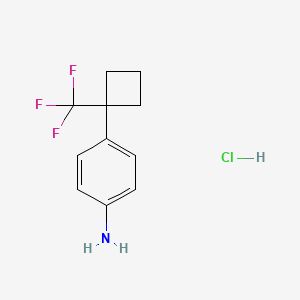
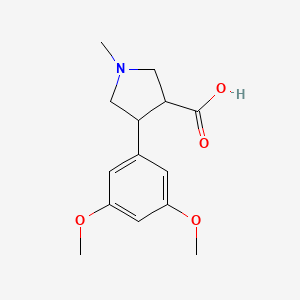
![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
